2-(4-Methylpiperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole hydrochloride
Description
2-(4-Methylpiperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole hydrochloride is a chemical compound that belongs to the class of benzo[d]thiazole derivatives
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-4-methylsulfonyl-1,3-benzothiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S2.ClH/c1-15-6-8-16(9-7-15)13-14-12-10(19-13)4-3-5-11(12)20(2,17)18;/h3-5H,6-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDGXWVEUDOSLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=CC=C3S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving a substituted aniline and a thioamide under acidic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation using reagents such as methanesulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Methylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where 4-methylpiperazine is reacted with the intermediate benzo[d]thiazole derivative to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., solvents, temperature, catalysts).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Research indicates that compounds with similar structures exhibit diverse biological activities. The following sections detail the specific applications of this compound in scientific research.
Antimicrobial Activity
Compounds containing benzothiazole and piperazine moieties have shown significant antimicrobial properties. Studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Escherichia coli | 12 µg/mL |
| B | Staphylococcus aureus | 10 µg/mL |
| C | Pseudomonas aeruginosa | 15 µg/mL |
These findings suggest that the presence of the benzothiazole and piperazine structures enhances antimicrobial efficacy, making this compound a candidate for further development as an antimicrobial agent .
Antitumor Potential
The compound has also been investigated for its antitumor properties. Similar thiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including:
- Inducing S phase arrest.
- Up-regulating pro-apoptotic proteins.
- Down-regulating anti-apoptotic proteins.
- Activating caspase pathways leading to mitochondrial dysfunction and cell apoptosis .
Neuroprotective Effects
Research into the neuroprotective effects of thiazole derivatives suggests that they may protect against neurodegenerative diseases by modulating oxidative stress and inflammation pathways. The piperazine component may enhance the blood-brain barrier permeability, allowing for better therapeutic delivery in neurological contexts .
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings.
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of benzothiazole derivatives against common bacterial pathogens. The results indicated that compounds with structural similarities to 2-(4-Methylpiperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole hydrochloride demonstrated significant antibacterial activity, particularly against multi-drug resistant strains .
Case Study 2: Cancer Cell Lines
In vitro studies on various cancer cell lines revealed that thiazole derivatives could effectively reduce cell viability through apoptosis induction. The mechanism involved mitochondrial pathways, suggesting potential for further development as anticancer agents .
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and affecting cellular responses.
DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, which can lead to cell death or inhibition of cell proliferation.
Comparison with Similar Compounds
2-(4-Methylpiperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole hydrochloride can be compared with other benzo[d]thiazole derivatives and piperazine-containing compounds. Some similar compounds include:
2-(4-Methylpiperazin-1-yl)benzo[d]thiazole: Lacks the methylsulfonyl group, which may affect its chemical reactivity and biological activity.
4-(Methylsulfonyl)benzo[d]thiazole: Lacks the piperazine moiety, which may influence its solubility and interaction with biological targets.
2-(4-Methylpiperazin-1-yl)-4-(methylsulfonyl)benzothiazole: A structural isomer with different positioning of functional groups, potentially leading to different properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-(4-Methylpiperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure combines a piperazine moiety with a benzo[d]thiazole core, which is known for various pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potentials based on recent studies.
- Molecular Formula : C₁₃H₁₈ClN₃O₂S₂
- Molecular Weight : 347.9 g/mol
- CAS Number : 1216669-05-4
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated significant inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. This inhibition is crucial for conditions like Alzheimer's disease, where increased acetylcholine levels can improve cognitive function .
- Antimicrobial Activity : The compound exhibits promising antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism likely involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
- Antitumor Activity : Preliminary studies indicate potential antitumor effects, possibly through the modulation of apoptotic pathways or inhibition of cell proliferation in cancer cell lines .
Biological Activity Studies
Recent research has provided insights into the biological activities of related compounds and their implications for therapeutic use:
Table 1: Biological Activities of Related Compounds
| Compound | Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| 3i | AChE Inhibitor | AChE | 2.7 | |
| Compound X | Antimicrobial | MRSA | 62.5 | |
| Compound Y | Antitumor | Cancer Cells | Varies |
Case Studies
- Alzheimer's Disease Model : In a study evaluating compounds similar to this compound, significant improvements in cognitive function were observed in animal models when administered as AChE inhibitors. The study highlighted the importance of structural modifications in enhancing bioactivity .
- Antimicrobial Efficacy : A series of experiments demonstrated that derivatives with a thiazole core exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 µM against clinical isolates, indicating strong potential for treating infections caused by resistant strains .
- In Silico Studies : Molecular docking studies have been conducted to predict binding affinities and interactions between the compound and its biological targets, providing a theoretical basis for its observed activities. These studies suggest that the piperazine ring plays a crucial role in hydrophobic interactions with target proteins .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(4-Methylpiperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole hydrochloride with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the benzo[d]thiazole core. Key steps include nucleophilic substitution to introduce the 4-methylpiperazine moiety and sulfonylation to add the methylsulfonyl group. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are preferred for polar intermediates, while reaction temperatures are maintained between 60–80°C to balance yield and selectivity. Catalysts like triethylamine may accelerate sulfonylation. Post-synthesis purification via column chromatography or recrystallization in ethanol is critical to achieve >95% purity .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions on the benzo[d]thiazole and piperazine rings. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity. For resolving ambiguities in stereochemistry or tautomerism, 2D NMR techniques (e.g., COSY, NOESY) are recommended. X-ray crystallography may be used if single crystals are obtainable .
Q. What physicochemical properties (e.g., solubility, stability) should be prioritized for formulation studies?
- Methodological Answer : Solubility in aqueous buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol) must be characterized to assess bioavailability. Stability under accelerated conditions (40°C/75% RH) and photolytic stress (ICH Q1B guidelines) should be tested via HPLC. The hydrochloride salt form enhances aqueous solubility but may require co-solvents for in vivo dosing. Differential Scanning Calorimetry (DSC) can identify polymorphic transitions affecting stability .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data in enzyme inhibition assays for this compound?
- Methodological Answer : Contradictions often arise from assay variability (e.g., enzyme source, substrate concentration). To mitigate this:
- Standardize assays using recombinant enzymes with verified activity.
- Include positive controls (e.g., known inhibitors) and orthogonal assays (e.g., SPR for binding affinity).
- Perform dose-response curves (IC₅₀/EC₅₀) in triplicate and apply statistical validation (e.g., ANOVA with post-hoc tests). If discrepancies persist, evaluate off-target effects via kinome-wide profiling .
Q. What strategies are effective for optimizing the pharmacokinetic (PK) profile of this compound in preclinical models?
- Methodological Answer :
- Absorption : Use Caco-2 cell monolayers to assess intestinal permeability. Modify logP via prodrug approaches (e.g., esterification of polar groups).
- Metabolism : Conduct liver microsome assays to identify metabolic hotspots. Introduce deuterium or fluorine at labile positions to block oxidative metabolism.
- Excretion : Radiolabeled tracer studies in rodents quantify renal vs. hepatic clearance. Adjust dosing regimens based on t₁/₂ and AUC data from PK modeling .
Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for analogs of this compound?
- Methodological Answer :
- Scaffold diversification : Synthesize analogs with variations in the piperazine (e.g., N-alkylation) or benzo[d]thiazole (e.g., halogen substitution) moieties.
- Bioisosteric replacement : Replace the methylsulfonyl group with sulfonamides or sulfonic acids to evaluate electronic effects.
- Data analysis : Use multivariate regression (e.g., QSAR) to correlate structural features with activity. Molecular docking against target crystal structures (e.g., kinases) can prioritize analogs for synthesis .
Q. What experimental design principles apply to scaling up synthesis while maintaining yield and purity?
- Methodological Answer : Apply Design of Experiments (DoE) to optimize parameters like temperature, solvent volume, and catalyst loading. Use response surface methodology (RSM) to identify interactions between variables. For continuous flow synthesis, ensure mixing efficiency and residence time match batch conditions. Monitor critical quality attributes (CQAs) via in-line PAT tools (e.g., FTIR spectroscopy) .
Data Contradiction and Validation
Q. How can conflicting toxicity profiles between in vitro and in vivo studies be addressed?
- Methodological Answer :
- In vitro : Use human-derived cell lines (e.g., HepG2 for hepatotoxicity) and compare with rodent primary cells.
- In vivo : Conduct OECD-compliant acute toxicity studies (e.g., LD₅₀ in rats) and histopathological analysis. Discrepancies may arise from species-specific metabolism; employ humanized liver models or PBPK modeling to bridge gaps. Validate findings with toxicogenomics (e.g., RNA-seq of liver tissue) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
